2-(Benzyloxy)-3-methylphenol
Description
Contextual Significance within Substituted Phenol (B47542) Chemistry
Substituted phenols are a cornerstone in organic chemistry, serving as precursors and intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.org The nature, number, and position of the substituents on the phenolic ring dramatically influence the compound's properties, such as acidity, antioxidant activity, and reactivity in electrophilic aromatic substitution. semanticscholar.orgacs.orgsolubilityofthings.com
The presence of both an electron-donating methyl group and a bulky benzyloxy group ortho to the hydroxyl function in 2-(benzyloxy)-3-methylphenol is particularly noteworthy.
Steric Hindrance: The ortho-substituents can sterically hinder the hydroxyl group, affecting its ability to participate in hydrogen bonding and altering its acidity compared to unsubstituted phenol. semanticscholar.org
Reactivity: The electron-donating nature of the alkyl and alkoxy groups activates the aromatic ring, making it more susceptible to electrophilic substitution. However, the positions of these substitutions are directed by the existing groups.
Protecting Group Chemistry: The benzyloxy group often serves as a "protecting group" for the phenol's hydroxyl function. semanticscholar.orggoogle.com Benzyl (B1604629) ethers are stable under many reaction conditions but can be selectively removed, which is a crucial strategy in multi-step organic synthesis. semanticscholar.orgacs.orgumich.edu
The study of such substituted phenols is vital for developing new synthetic methodologies and for understanding structure-activity relationships in various applications, from materials science to medicinal chemistry. rsc.orgacs.orgunits.it
Historical Perspectives on Related Benzyloxy-Aryl Ethers and Phenolic Compounds
The chemistry of phenolic compounds and aryl ethers has a rich history. Phenol itself was isolated from coal tar in the 19th century and quickly became a key industrial chemical. The synthesis of ethers, particularly aryl ethers, was significantly advanced by Alexander Williamson in 1850. wikipedia.orglscollege.ac.inchemistrytalk.orgnumberanalytics.com
The Williamson ether synthesis remains one of the most fundamental and versatile methods for preparing ethers. wikipedia.orglscollege.ac.inbritannica.com This reaction typically involves an alkoxide (or phenoxide) ion reacting with a primary alkyl halide. wikipedia.orglscollege.ac.in The formation of a benzyloxy-aryl ether like this compound would traditionally involve the reaction of a 3-methylcatechol (B131232) derivative with benzyl halide.
Historically, the benzyl group was recognized early on as an effective protecting group for alcohols and phenols due to its general stability and its susceptibility to cleavage under specific reductive conditions (e.g., catalytic hydrogenation). semanticscholar.orggoogle.com This development was crucial for the synthesis of complex natural products and pharmaceuticals, allowing chemists to selectively mask and unmask hydroxyl groups during a synthetic sequence. semanticscholar.org
Overview of Research Trajectories for Aryl Ether and Phenol Derivatives
Contemporary research on aryl ethers and phenol derivatives is diverse and continues to expand into new areas. Key research trajectories include:
New Synthetic Methods: While the Williamson synthesis is classic, modern research focuses on developing more efficient, milder, and more selective methods for creating C-O ether bonds. acs.orgresearchgate.netorganic-chemistry.org This includes transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann and Chan-Lam couplings) that can form aryl ethers under conditions that are more tolerant of other functional groups. organic-chemistry.org
Catalytic Cleavage: There is ongoing interest in developing new reagents and catalysts for the cleavage of benzyl and other aryl ethers. acs.orgresearchgate.net While catalytic hydrogenation is common, methods that avoid reducible functional groups are highly sought after. semanticscholar.orgumich.edu This includes oxidative cleavage methods and biocatalytic approaches that offer high selectivity under mild conditions. semanticscholar.orgacs.org
Applications in Materials and Medicine: Substituted phenols are investigated for a wide range of applications. They are precursors to polymers, dyes, and other materials. wisdomlib.org In medicinal chemistry, phenolic structures are found in numerous bioactive compounds and are explored for their antioxidant, anti-inflammatory, and other therapeutic properties. nih.govmdpi.comnih.govmdpi.com Research continues to explore how different substitution patterns influence biological activity. nih.govfrontiersin.org
Green Chemistry: A significant trend is the development of more environmentally benign synthetic routes. This includes using greener solvents, developing recyclable catalysts, and employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. hpu2.edu.vnresearchgate.net
The compound this compound, as a member of the substituted phenol and benzyloxy-aryl ether families, is situated within these active areas of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBCZWWOPQRBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 3 Methylphenol and Its Precursors
Precursor Synthesis and Functionalization Strategies
The foundation for synthesizing the target compound lies in the preparation of substituted phenols that possess the required 3-methyl-1,2-dioxygenation pattern or a latent functional group that can be converted to it.
A key precursor is 3-methylcatechol (B131232) (3-methylbenzene-1,2-diol), which provides the direct framework for benzylation. However, other functionalized phenols like 2-Hydroxy-3-methylbenzaldehyde (B1203309) also serve as important intermediates. The synthesis of this aldehyde is a well-documented example of electrophilic substitution on a substituted phenol (B47542).
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In this reaction, a phenol is treated with chloroform (B151607) in a basic solution. For the synthesis of 2-Hydroxy-3-methylbenzaldehyde, ortho-cresol (2-methylphenol) is used as the starting material. google.comresearchgate.net The reaction proceeds by the electrophilic attack of dichlorocarbene, generated from chloroform under basic conditions, onto the phenoxide ring.
An improved one-pot synthesis of 2-hydroxy-3-methylbenzaldehyde from o-cresol (B1677501) has been reported with a yield of 85%. google.com This method avoids cumbersome workup procedures like multiple steam distillations that are sometimes associated with the Reimer-Tiemann reaction. researchgate.net
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Cresol (2-methylphenol) | Chloroform (CHCl₃), Sodium Hydroxide (B78521) (NaOH) | Refluxing at 60–70 °C | 2-Hydroxy-3-methylbenzaldehyde | ~35-48% | google.comresearchgate.net |
| o-Cresol | Anhydrous SnCl₂, Paraformaldehyde, HCl gas | Solvent: Toluene (B28343) | 2-Hydroxy-3-methylbenzaldehyde | 85% | google.com |
To control the regioselectivity of substitution reactions, pre-functionalization of the aromatic ring is a common strategy. Electrophilic aromatic substitution (EAS) reactions like halogenation are pivotal in creating intermediates that can be further elaborated. wikipedia.orgmasterorganicchemistry.com The directing effects of the hydroxyl and methyl groups on the cresol (B1669610) ring guide the position of the incoming electrophile.
For 3-methylphenol (m-cresol), the hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Their combined influence directs electrophiles primarily to positions 2, 4, and 6.
Halogenation: The direct chlorination of 3-methylphenol using sulfuryl chloride (SO₂Cl₂) can yield 4-chloro-3-methylphenol. nih.gov This halogenated intermediate could potentially be used in subsequent steps, such as a nucleophilic aromatic substitution or a metal-catalyzed coupling, to introduce a hydroxyl group at the desired position, although this is a more circuitous route to the catechol precursor.
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| 3-Methylphenol (m-Cresol) | Sulfuryl chloride (SO₂Cl₂) | 4-Chloro-3-methylphenol | nih.gov |
| Phenols (general) | Bromine (Br₂), Aqueous Hydrogen Peroxide (H₂O₂) | Brominated Phenols | google.com |
Core Etherification Pathways to 2-(Benzyloxy)-3-methylphenol
The central transformation in the synthesis is the formation of the benzyl (B1604629) ether. This is typically achieved through nucleophilic substitution on a benzyl halide.
The Williamson ether synthesis is the most widely used method for preparing ethers, including aryl benzyl ethers. wikipedia.orglibretexts.org The reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com
For the synthesis of this compound, the starting material would be 3-methylcatechol. Due to the presence of two hydroxyl groups with different acidities, selective benzylation is a key challenge. The less hindered and more acidic hydroxyl group is generally expected to react preferentially. In 3-methylcatechol, the hydroxyl group at position 1 is sterically hindered by the adjacent methyl group, suggesting that benzylation would likely occur at the hydroxyl group at position 2.
The general protocol involves:
Deprotonation: A base is used to deprotonate one of the hydroxyl groups of 3-methylcatechol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). masterorganicchemistry.comgordon.edu
Nucleophilic Attack: The resulting phenoxide attacks a benzyl halide, such as benzyl bromide or benzyl chloride, to form the ether linkage. mdpi.com
The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 reaction. mdpi.com
| Phenolic Substrate | Benzylating Agent | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| 2-Bromophenol | Benzyl bromide | K₂CO₃ | Acetonitrile (MeCN) | Room temperature, overnight | mdpi.com |
| 4-Methylphenol | Chloroacetic acid | NaOH (30% aq.) | Water | 90-100 °C, 30-40 min | gordon.edu |
| Various Alcohols | Methyl iodide | KOH | Solvent-free | Not specified | niscpr.res.in |
While the Williamson synthesis is robust, alternative methods are continuously being developed to improve efficiency and substrate scope. Catalytic approaches can offer milder reaction conditions and avoid the use of stoichiometric amounts of strong bases.
Palladium-catalyzed C-H benzylation has been described for certain substrates, although it is more commonly applied to C-H bonds that are rendered acidic by adjacent functional groups. nih.gov For phenols, transition-metal-free cross-coupling reactions have also been reported, though these are less common for simple benzylation. More relevant are catalytic methods that facilitate the coupling of alcohols and phenols with various partners. For instance, Zn(OTf)₂ has been used to catalyze the coupling of phenols with unactivated tertiary alkyl bromides, showcasing the potential for catalytic etherification pathways. organic-chemistry.org
Derivatization from Related Benzyloxy-Substituted Arenes
This compound can also be viewed as a derivative of other benzyloxy-substituted aromatic compounds. Synthetic strategies can be designed where the benzyl ether is installed early, and the final functionalities are introduced or modified in later steps.
For example, one could start with a molecule like 2-(benzyloxy)benzaldehyde. A Knoevenagel condensation of such an aldehyde with an active methylene (B1212753) compound like 2-methoxyethyl cyanoacetate (B8463686) can be used to build more complex structures. chemrxiv.org While not a direct route to the target phenol, this illustrates how the benzyloxy group can be carried through multi-step synthetic sequences.
Another approach involves the demethylation of a corresponding methoxy-substituted precursor. For instance, if 2-methoxy-3-methylphenol (B1664559) were available, its methyl ether could be cleaved using reagents like boron tribromide (BBr₃) to yield the free phenol. nih.gov Subsequently, this phenol could be benzylated. This two-step sequence of demethylation followed by benzylation is a common strategy in the synthesis of complex phenols. nih.gov
Grignard Reactions on Halogenated Benzyloxy Intermediates
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles used for forming carbon-carbon bonds. A plausible synthetic route to this compound using this methodology would start with a halogenated precursor, such as 1-(benzyloxy)-2-bromo-3-methylbenzene.
The synthesis would proceed in two main steps:
Formation of the Grignard Reagent : The halogenated benzyloxy intermediate reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent.
Reaction with an Electrophile : The newly formed Grignard reagent can then be reacted with an oxygen source to introduce the hydroxyl group. One common method involves reaction with trimethyl borate (B1201080) [B(OCH₃)₃], followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH). This sequence, a variation of the Suzuki-Miyaura coupling preparation, effectively hydroxylates the aromatic ring at the position of the original halogen.
An alternative, though less common in laboratory practice for phenols due to potential side reactions, is the direct reaction with molecular oxygen followed by an acidic workup. The reaction conditions must be carefully controlled to achieve good yields. semanticscholar.org
| Step | Reactants | Reagents | Product |
| 1 | 1-(Benzyloxy)-2-bromo-3-methylbenzene | Mg, THF (anhydrous) | [2-(Benzyloxy)-3-methylphenyl]magnesium bromide |
| 2 | [2-(Benzyloxy)-3-methylphenyl]magnesium bromide | 1. B(OCH₃)₃; 2. H₂O₂, NaOH | This compound |
Reduction of Carbonyl or Ester Precursors to Phenolic Systems
The term "reduction to a phenolic system" is chemically nuanced, as the phenolic hydroxyl group is not typically formed through a direct reduction of a carbonyl or ester. Instead, these functional groups serve as precursors that can be chemically converted into the hydroxyl group.
One established pathway is the Baeyer-Villiger oxidation. For instance, a precursor ketone, 2-(benzyloxy)-3-methylacetophenone, can be oxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring, converting the ketone into a phenyl acetate (B1210297) ester. Subsequent hydrolysis of this ester under acidic or basic conditions cleaves the ester linkage to yield the final this compound.
Catalytic hydrogenation is another relevant transformation in this context, although it does not directly produce the phenol. An aryl alkyl ketone can be reduced to the corresponding alkyl group using catalysts like palladium on carbon (Pd/C) under hydrogen pressure. libretexts.org This method is useful for synthesizing the alkyl-substituted backbone of the precursor before the phenolic group is introduced or revealed. For example, a Friedel-Crafts acylation to introduce a ketone, followed by its reduction, builds the carbon skeleton. libretexts.org
| Precursor Type | Key Transformation | Reagents | Intermediate/Product |
| Ketone | Baeyer-Villiger Oxidation | m-CPBA | Phenyl acetate derivative |
| Ester | Hydrolysis | H₃O⁺ or NaOH (aq) | Phenol |
Rearrangement Reactions of Benzyl Aryl Ethers
Rearrangement reactions provide a powerful method for synthesizing substituted phenols from benzyl aryl ethers. These intramolecular processes can offer high regioselectivity.
Fries Rearrangement: The Fries rearrangement transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.comorganic-chemistry.orgsigmaaldrich.comthermofisher.com For the synthesis of a precursor to this compound, one could envision a scenario where a related ester undergoes this rearrangement. The reaction typically involves heating the ester with a catalyst such as aluminum chloride (AlCl₃). The acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring. wikipedia.org The regioselectivity can be influenced by reaction conditions like temperature and solvent. byjus.com
Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl aryl ether or allyl vinyl ether that occurs upon heating. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org To be relevant to the synthesis of a benzyl phenol, a benzyl-substituted vinyl ether would be required. uq.edu.au The reaction proceeds through a concerted, pericyclic transition state. While the classic Claisen rearrangement involves an allyl group, variations involving benzylic substrates have been investigated, although they often require harsh conditions. uq.edu.au
Polyphosphoric Acid (PPA)-Catalyzed Benzyl Rearrangement: A more direct route involves the acid-catalyzed rearrangement of a benzyl aryl ether to a benzylated phenol. Polyphosphoric acid (PPA) has been shown to be an effective catalyst for this transformation. ccspublishing.org.cnccspublishing.org.cnccsenet.orgasianpubs.org In this reaction, a benzyl group migrates from the ether oxygen to a carbon atom on the aromatic ring, typically at the ortho or para position. The reaction of benzyl 2-methylphenyl ether, for example, could be directed to yield C-benzylated methylphenols. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. ccspublishing.org.cn
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of methods that are efficient, produce minimal waste, and avoid hazardous substances. These green chemistry principles can be applied to the synthesis of this compound, particularly in the formation of its benzyl ether precursor.
Microwave-Assisted Synthetic Routes for Efficiency and Sustainability
Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry tool, offering significant reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. sphinxsai.comscilit.comnih.gov The formation of the benzyl ether linkage via the Williamson ether synthesis is particularly amenable to microwave irradiation. tsijournals.comnih.gov
In a typical procedure, 3-methylcatechol would be reacted with benzyl chloride in the presence of a base. Under microwave heating, this reaction can be completed in minutes, whereas conventional heating might require several hours. nih.gov This dramatic acceleration is attributed to the efficient and direct heating of the solvent and reactants by the microwave irradiation. sphinxsai.com
Comparative Reaction Times for Ether Synthesis
| Method | Reaction Time | Typical Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Good to Excellent | jk-sci.com |
Solvent-Free or Reduced-Solvent Reaction Systems
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. For the synthesis of the precursor this compound, solvent-free variations of the Williamson ether synthesis have been developed. researchgate.netresearchgate.netias.ac.in
These methods often involve reacting the phenol and the benzyl halide in the presence of a solid base, such as potassium carbonate or powdered potassium hydroxide, sometimes with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net The reactants are mixed and heated (either conventionally or with microwaves), and the reaction proceeds in the absence of a bulk solvent. researchgate.netorgchemres.org This approach not only reduces waste but also simplifies the workup procedure, as the product can often be isolated by simple filtration and washing. Such solvent-free methods are highly efficient and environmentally friendly. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Benzyloxy 3 Methylphenol
Transformations of the Phenolic Hydroxyl Group
The hydroxyl group is one of the most reactive sites on the 2-(Benzyloxy)-3-methylphenol molecule. Its acidic proton can be readily removed by a base, forming a phenoxide ion. This negatively charged intermediate is a potent nucleophile, facilitating reactions such as etherification (O-alkylation) and esterification (O-acylation).
Etherification (O-Alkylation): The phenoxide, generated by treating this compound with a base like sodium hydride (NaH) or potassium carbonate (K2CO3), can react with various alkyl halides (R-X) in a Williamson ether synthesis. This reaction introduces a new ether linkage at the phenolic position. The choice of solvent and base is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are commonly employed. While the existing substituents may introduce some steric hindrance, the reaction is generally efficient for the synthesis of diaryl or alkyl aryl ethers.
Esterification (O-Acylation): The phenolic hydroxyl group can be converted into an ester through reaction with acylating agents such as acyl chlorides (RCOCl) or acid anhydrides ((RCO)2O). These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and activate the phenol (B47542). youtube.com Phase-transfer catalysis, using reagents like tetrabutylammonium (B224687) chloride in a biphasic system of aqueous NaOH and an organic solvent, has been shown to be a highly efficient method for the esterification of substituted phenols, often resulting in nearly quantitative yields in very short reaction times. researchgate.net
| Transformation Type | Reagents and Conditions | Product Class | General Reaction Scheme |
|---|---|---|---|
| Etherification (O-Alkylation) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) Solvent (e.g., DMF, Acetone) | Aryl Ether | Ar-OH + R-X → Ar-OR + HX |
| Esterification (O-Acylation) | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Base (e.g., Pyridine) | Aryl Ester | Ar-OH + RCOCl → Ar-OCOR + HCl |
| Esterification (Phase-Transfer) | Acyl Chloride (RCOCl) NaOH(aq)/CH₂Cl₂, Tetrabutylammonium Chloride | Aryl Ester | Ar-OH + RCOCl → Ar-OCOR + NaCl + H₂O |
Reactions Involving the Benzyloxy Moiety
The benzyloxy group (-OCH₂Ph) primarily functions as a protecting group for the phenolic hydroxyl. Its removal is a common and crucial step in many synthetic sequences. Additionally, under certain conditions, the benzyl (B1604629) group can undergo rearrangement.
The cleavage of the benzyl ether bond to regenerate the free phenol is a well-established transformation in organic synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis: This is the most common and often mildest method for benzyl ether cleavage. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). organic-chemistry.org The process is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure. chemspider.com The reaction is highly efficient and yields the deprotected phenol and toluene (B28343) as the only byproduct. researchgate.net
Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. Reagents such as hydrogen bromide (HBr), boron trichloride (B1173362) (BCl₃), or trifluoroacetic acid (TFA) are effective. youtube.commasterorganicchemistry.comlabster.com For instance, a combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) allows for chemoselective debenzylation at low temperatures. chemspider.com TFA can also be used for a rapid and efficient O-debenzylation, particularly for ortho-substituted phenols. labster.com These methods are useful when other functional groups, such as alkenes or alkynes, are present that would be reduced under hydrogenolysis conditions.
| Method | Reagents and Conditions | Byproducts | Key Advantages |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C Solvent (e.g., EtOH, EtOAc), RT | Toluene | Mild conditions, clean reaction |
| Acid-Catalyzed Cleavage (BCl₃) | BCl₃, Cation Scavenger Solvent (e.g., CH₂Cl₂), Low Temp | - | High chemoselectivity |
| Acid-Catalyzed Cleavage (TFA) | Trifluoroacetic Acid (TFA) Heat or prolonged reaction time | - | Useful for acid-stable molecules |
Under specific conditions, the benzyl group of an aryl benzyl ether can migrate from the oxygen atom to a carbon atom on the aromatic ring, a transformation known as a benzyl rearrangement. This reaction provides a route to C-benzylated phenols.
Thermal and Acid-Catalyzed Rearrangement: Heating aryl benzyl ethers, sometimes in the presence of an acid catalyst like polyphosphoric acid (PPA), can induce the benzyl group to migrate, typically to the ortho position relative to the hydroxyl group. researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism where the benzyl group acts as the electrophile. Electron-donating groups on the phenolic ring generally facilitate this rearrangement. researchgate.net For this compound, the major product would be expected to be 2-benzyl-3-methylcatechol, formed by migration to the vacant C6 position.
Photo-Fries Rearrangement: A photochemical variant, the Photo-Fries rearrangement, can also occur. researchgate.net Irradiation with UV light can cause homolytic cleavage of the ether bond, generating a phenoxy radical and a benzyl radical. These radicals can then recombine within a solvent cage, leading to the formation of ortho- and para-benzylated products. libretexts.org
Wittig Rearrangement: In the presence of a very strong base, such as butyllithium, aryl benzyl ethers can undergo a researchgate.netresearchgate.net-Wittig rearrangement. This pathway involves deprotonation of the benzylic carbon followed by migration of the aryl group to form a more stable diarylmethanol anion, which is then protonated upon workup.
| Rearrangement Type | Conditions | Plausible Product(s) from this compound |
|---|---|---|
| Acid-Catalyzed Benzyl Rearrangement | Heat, Polyphosphoric Acid (PPA) | 2-Benzyl-3-methylcatechol |
| Photo-Fries Rearrangement | UV Light | 2-Benzyl-3-methylcatechol and 4-Benzyl-3-methylcatechol |
| researchgate.netresearchgate.net-Wittig Rearrangement | Strong Base (e.g., n-BuLi) | (2-Hydroxy-3-methylphenyl)(phenyl)methanol |
Reactivity of the Methyl Group and Aromatic Ring
The methyl group and the aromatic ring itself are also sites for chemical modification, primarily through oxidation and electrophilic substitution reactions.
The methyl group attached to the aromatic ring is a benzylic position, which makes it susceptible to oxidation. However, achieving selective oxidation of the methyl group without affecting the sensitive phenol or the benzyl ether can be challenging.
Permanganate (B83412) Oxidation: Strong oxidizing agents like hot, acidic, or basic potassium permanganate (KMnO₄) can oxidize a benzylic methyl group to a carboxylic acid. libretexts.orgmasterorganicchemistry.com This reaction requires the presence of at least one benzylic hydrogen. The harsh conditions, however, may also lead to cleavage of the benzyl ether or degradation of the phenol ring. Careful control of reaction conditions would be necessary to achieve the desired transformation to 2-(benzyloxy)-3-carboxy-phenol.
Selective Oxidation to Aldehyde: Milder and more selective methods could potentially yield the corresponding aldehyde, 2-(benzyloxy)-3-formylphenol. Catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) in combination with an oxidant like sodium hypochlorite, are known for the selective oxidation of primary alcohols and can sometimes be adapted for benzylic oxidations. google.com Other methods involve transition metal catalysts or electrochemical oxidation. nih.govnih.gov
| Target Product | Reagents and Conditions | Challenges |
|---|---|---|
| Carboxylic Acid | Hot KMnO₄ (acidic or basic) | Harsh conditions, potential for over-oxidation and side reactions. |
| Aldehyde | TEMPO/NaOCl; other catalytic methods | Achieving selectivity in the presence of other oxidizable groups. |
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the three substituents. The hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group. cognitoedu.org The benzyloxy (-OCH₂Ph) and methyl (-CH₃) groups are also activating and ortho-, para-directing, but their influence is weaker than that of the hydroxyl group.
The combined effect of these groups will direct incoming electrophiles primarily to the positions ortho and para to the strongest activating group, the hydroxyl group. In this molecule, the C4 and C6 positions are ortho and para, respectively, to the -OH group.
Position C6: This position is ortho to the -OH group and meta to the -CH₃ group.
Position C4: This position is para to the -OH group and ortho to the -CH₃ group.
Given the strong activating and directing effect of the hydroxyl group, substitution is expected to occur preferentially at positions C4 and C6. Steric hindrance from the adjacent methyl and benzyloxy groups might influence the ratio of the products. Studies on the nitration of the related compound 3-methylcatechol (B131232) show that substitution occurs at positions ortho and para to the hydroxyl groups. researchgate.net
Halogenation: Reaction with reagents like bromine (Br₂) in a non-polar solvent would likely lead to a mixture of 4-bromo- and 6-bromo-2-(benzyloxy)-3-methylphenol. Nitration: Using dilute nitric acid (HNO₃) at low temperatures could yield a mixture of the corresponding 4-nitro and 6-nitro derivatives.
| Reaction Type | Electrophile (E⁺) | Predicted Major Products | Rationale |
|---|---|---|---|
| Halogenation | Br⁺, Cl⁺ | 4-Halo- and 6-Halo-2-(benzyloxy)-3-methylphenol | Strong ortho, para-directing effect of the -OH group. |
| Nitration | NO₂⁺ | 4-Nitro- and 6-Nitro-2-(benzyloxy)-3-methylphenol | Strong ortho, para-directing effect of the -OH group. |
Nucleophilic Substitution Reactions
The structure of this compound features several sites potentially susceptible to nucleophilic attack; however, their reactivity varies significantly. The primary sites for such reactions are the phenolic hydroxyl group, the benzyl ether linkage, and the aromatic rings. While no specific studies on the nucleophilic substitution reactions of this compound were found, its reactivity can be inferred from the well-established chemistry of its constituent functional groups.
The phenolic hydroxyl group (-OH) contains a lone pair of electrons on the oxygen atom, rendering it nucleophilic. youtube.com This group can participate in reactions such as the Williamson ether synthesis, where it attacks an alkyl halide to form a new ether. However, the most significant nucleophilic substitution reactions relevant to this compound involve the cleavage of the C-O bond of the benzyl ether.
The benzyl ether group is frequently used as a protecting group for phenols in organic synthesis, and its cleavage is a common transformation. organic-chemistry.org This deprotection can be achieved via several nucleophilic substitution pathways. One common method involves the use of strong acids like HBr or HI. youtube.com In this SN2-type reaction, the ether oxygen is first protonated, creating a good leaving group (the phenol). A nucleophile, such as a bromide or iodide ion, then attacks the electrophilic benzylic carbon, displacing the 3-methylcatechol. youtube.comlibretexts.org
Alternatively, the cleavage of aryl alkyl ethers can be accomplished using reagents that enhance the nucleophilicity of the attacking species. For instance, ionic liquids containing bromide ions can facilitate the nucleophilic displacement of the alkyl group to regenerate the phenol. organic-chemistry.orgorganic-chemistry.org Various other methods for benzyl ether deprotection have been developed, including photoredox catalysis and the use of reagents like chlorosulfonyl isocyanate, which proceed through carbocationic intermediates. researchgate.netchemrxiv.org
Nucleophilic aromatic substitution (SNAr) directly on the benzene (B151609) rings of this compound is generally not favored. libretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The this compound molecule lacks such activating groups, making direct substitution on the aromatic rings by a nucleophile highly unlikely under standard conditions. masterorganicchemistry.com
Table 1: Potential Nucleophilic Substitution Reactions
| Reaction Type | Reagent/Condition | Product(s) | Mechanism |
| Benzyl Ether Cleavage | HBr or HI, heat | 3-Methylcatechol, Benzyl bromide/iodide | SN2 |
| Benzyl Ether Cleavage | BCl₃ or BBr₃ | 3-Methylcatechol, Benzyl halide | Lewis acid-catalyzed cleavage |
| Deprotection (Oxidative) | DDQ, photoirradiation | 3-Methylcatechol, Benzaldehyde (B42025) | Oxidative Cleavage |
Complexation and Coordination Chemistry with Metal Ions
The coordination chemistry of this compound is primarily dictated by the presence of two oxygen atoms—the phenolic hydroxyl and the benzylic ether—which can act as Lewis bases and donate electron pairs to a metal center. mdpi.com The phenolic hydroxyl group is the most significant site for metal complexation. researchgate.net Upon deprotonation, the resulting phenoxide ion is a strong ligand that readily coordinates with a wide range of metal ions. nih.gov
While the ether oxygen of the benzyloxy group is a weaker Lewis base than the phenoxide, it can participate in chelation, leading to the formation of a stable ring structure with the metal ion. nih.govebsco.com This would classify this compound as a potential bidentate ligand, coordinating to a metal center through both the phenoxide and ether oxygens. The formation and stability of such a chelate would depend on factors like the nature of the metal ion, its preferred coordination number and geometry, and the reaction conditions.
Numerous studies have demonstrated the ability of polyphenolic compounds to form stable complexes with various metal ions. researchgate.net These interactions are fundamental in many biological and chemical systems. ebsco.com The coordination can lead to the formation of mononuclear or polynuclear metal complexes, where one or more ligand molecules bind to one or more metal ions. mdpi.com For this compound, it is plausible that it would form complexes with transition metals, lanthanides, and main group metals known to coordinate with oxygen-donor ligands.
Table 2: Predicted Coordination Behavior with Selected Metal Ions
| Metal Ion | Expected Coordination Site(s) | Potential Complex Stoichiometry (Metal:Ligand) | Potential Geometry |
| Cu(II) | Phenoxide (O), Ether (O) | 1:1, 1:2 | Square Planar, Octahedral |
| Fe(III) | Phenoxide (O), Ether (O) | 1:1, 1:2, 1:3 | Octahedral |
| Zn(II) | Phenoxide (O), Ether (O) | 1:1, 1:2 | Tetrahedral, Octahedral |
| Ti(IV) | Phenoxide (O), Ether (O) | 1:2 | Octahedral |
| Gd(III) | Phenoxide (O), Ether (O) | 1:2, 1:3 | Heptacoordinated, Octahedral |
Synthesis and Characterization of Derivatives and Analogues of 2 Benzyloxy 3 Methylphenol
Structural Modifications of the Benzyloxy Group
The benzyloxy group of 2-(Benzyloxy)-3-methylphenol offers a prime site for structural variation, primarily through substitution on its phenyl ring. This allows for the fine-tuning of steric and electronic properties. The synthesis of such analogues typically involves the Williamson etherification of 3-methylcatechol (B131232) with an appropriately substituted benzyl (B1604629) halide.
A variety of derivatives have been prepared by introducing different functional groups onto the benzyl moiety. For instance, the Knoevenagel condensation of ring-substituted benzaldehydes with cyanoacetate (B8463686) esters has been used to produce compounds bearing 2-benzyloxy, 3-benzyloxy, and 4-benzyloxy groups. chemrxiv.orgresearchgate.netresearchgate.net These syntheses demonstrate the feasibility of incorporating a range of substituents onto the benzylic ring prior to its attachment to the phenol (B47542) or its subsequent elaboration. Similarly, chalcones have been synthesized via the Claisen-Schmidt condensation of substituted benzyloxy benzaldehydes with various acetophenones, further expanding the library of accessible derivatives. nih.gov
| Derivative Class | Substituent on Benzyl Ring | General Synthetic Approach | Reference |
|---|---|---|---|
| Substituted Phenylcyanoacrylates | 2-Benzyloxy, 3-Benzyloxy, 4-Benzyloxy | Knoevenagel condensation of a substituted benzaldehyde (B42025) with a cyanoacetate ester. | chemrxiv.orgresearchgate.net |
| Chalcones | para/ortho-substitutions | Claisen-Schmidt condensation of a substituted benzyloxy benzaldehyde with an acetophenone. | nih.gov |
| tert-Butyl Phenylcyanoacrylates | 2-Benzyloxy, 3-Benzyloxy | Piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes and tert-butyl cyanoacetate. | researchgate.net |
Alterations of the Methyl Substituent (e.g., Deuteration)
Modification of the methyl group on the phenol ring, particularly through deuteration, is a key strategy for mechanistic studies and for altering metabolic pathways. The replacement of hydrogen with deuterium (B1214612) can lead to a significant kinetic isotope effect, slowing the rate of metabolic processes that involve C-H bond cleavage at that position. nih.govbeilstein-archives.org Benzylic C-H bonds, such as those in the methyl group of the title compound, are common sites of metabolism by cytochrome P450 oxidases. nih.govbeilstein-archives.org
While direct deuteration of the methyl group on this compound is not extensively detailed in the provided sources, general methodologies for deuterium incorporation are well-established. Strategies include the use of deuterated starting materials or reagents in the synthetic sequence. For example, deuterated aldehydes ([D1]-aldehydes) and deuterated isonitriles ([D2]-isonitriles) have been successfully employed in various multicomponent reactions to produce selectively deuterated products with no observed scrambling of the deuterium label. nih.govbeilstein-archives.org Such approaches could be adapted to synthesize deuterated precursors of this compound.
| Target Position | Potential Deuteration Strategy | Rationale | Reference |
|---|---|---|---|
| -CH3 → -CD3 | Synthesis from deuterated o-cresol (B1677501) or related precursors. | Incorporates deuterium at the beginning of the synthetic route. | N/A |
| Benzylic C-H bonds | Use of deuterated reagents in synthetic transformations. | The kinetic isotope effect can enhance metabolic stability. | nih.govbeilstein-archives.org |
Functionalization and Diversification of the Phenol Ring
The aromatic phenol ring is a versatile platform for introducing a wide range of functional groups, leading to the creation of diverse analogues including halogenated compounds, carboxylic acids, aldehydes, and complex Schiff bases.
Halogenated Analogues
Halogenation of the phenol ring can be achieved through electrophilic aromatic substitution. The positions ortho and para to the activating hydroxyl and benzyloxy groups are the most likely sites for substitution. The synthesis of compounds like 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile illustrates the introduction of chlorine onto a phenoxy-phenol scaffold. nih.gov While specific examples for this compound are not detailed, standard halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens in appropriate solvent systems could be employed to generate mono- or di-halogenated derivatives. The precise location of halogenation would be directed by the combined influence of the existing substituents.
Carboxylic Acid and Aldehyde Derivatives
The introduction of aldehyde and carboxylic acid functionalities onto the phenol ring significantly expands the synthetic utility of the this compound scaffold, providing handles for further derivatization.
Aldehyde derivatives can be synthesized through formylation reactions. For example, 4-benzyloxy-2-hydroxybenzaldehyde serves as a precursor for more complex molecules, indicating that formylation of benzyloxy-phenol systems is a viable strategy. nih.gov The synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes further demonstrates the creation of aldehyde derivatives within this class of compounds. nih.gov General methods like the Vilsmeier-Haack or Duff reactions are commonly used to introduce an aldehyde group onto an activated aromatic ring. The oxidation of 2-benzyloxyethanol to produce benzyloxyacetaldehyde is another relevant synthetic transformation for creating aldehyde functionalities. google.com
Carboxylic acid derivatives can be prepared by various methods, including the oxidation of the existing methyl group or other benzylic positions. organic-chemistry.org The direct conversion of arylacetic acids to aryl carboxylic acids has also been reported. organic-chemistry.org For the this compound scaffold, oxidation of the 3-methyl group using strong oxidizing agents could yield the corresponding carboxylic acid. Alternatively, carboxylation of the phenoxide anion with carbon dioxide (Kolbe-Schmitt reaction) could introduce a carboxyl group onto the ring, typically ortho to the hydroxyl group.
| Derivative Type | General Synthetic Method | Example Precursor/Reaction | Reference |
|---|---|---|---|
| Aldehyde | Formylation of the phenol ring | Synthesis of 4-benzyloxy-2-hydroxybenzaldehyde | nih.gov |
| Aldehyde | Williamson etherification | Synthesis of 4-phenacyloxy benzaldehyde derivatives | |
| Carboxylic Acid | Oxidation of a benzylic methyl group | General oxidation of toluenes to benzoic acids | organic-chemistry.org |
| Carboxylic Acid | Hydrolysis of ester or nitrile derivatives | Hydrolysis is a standard final step in many syntheses. | hu.edu.jo |
Schiff Base Derivatives Incorporating the Benzyloxy-Phenol Motif
Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized from aldehyde derivatives of this compound. The synthesis is a condensation reaction between the aldehyde functionality and a primary amine. teikyomedicaljournal.com This reaction provides a straightforward method for introducing a vast array of structural diversity, depending on the choice of the amine.
The synthesis of (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol from 4-benzyloxy-2-hydroxybenzaldehyde and 1,2-diaminobenzene exemplifies this approach. nih.gov The reaction typically involves refluxing the aldehyde and amine in a solvent like ethanol. nih.gov The resulting Schiff bases are often crystalline solids and can be characterized by standard spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. teikyomedicaljournal.com The formation of the imine bond is a key feature, and these compounds and their metal complexes have been a subject of significant research interest. ajgreenchem.comresearchgate.net
| Aldehyde Precursor | Amine Reagent | Resulting Schiff Base Class | Key Reaction | Reference |
|---|---|---|---|---|
| 4-Benzyloxy-2-hydroxybenzaldehyde | 1,2-Diaminobenzene | (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol | Condensation | nih.gov |
| Substituted Benzaldehyde | 2-Aminophenol | Phenol-containing Schiff Bases | Condensation | researchgate.net |
| Isatin derivative | 5-Amino-1,3,4-thiadiazole-2-thiol | Heterocyclic Schiff Bases | Condensation | teikyomedicaljournal.com |
Oligomers and Polymeric Structures Derived from this compound
The this compound structure can serve as a monomer for the synthesis of oligomers and polymers. This typically requires the introduction of a polymerizable functional group or the utilization of the phenol ring's reactivity in polycondensation reactions.
One effective strategy is to introduce a vinyl group, creating a styrene-like monomer. For instance, 1-(Benzyloxy)-2-methoxy-4-vinylbenzene, a close analogue, has been successfully polymerized via solution and emulsion polymerization to yield homopolymers. nih.gov This monomer was shown to have a slightly lower conversion rate compared to other derivatives, potentially due to the steric bulk of the benzyloxy group. nih.gov Similar functionalization of this compound could produce a novel monomer for radical polymerization. Another approach involves the synthesis of phenylcyanoacrylates bearing benzyloxy groups, which have been copolymerized with styrene (B11656). chemrxiv.orgresearchgate.net
Alternatively, the phenol ring itself can participate in polymerization. Phenolic oligomers have been synthesized through Friedel-Crafts polymerization of various phenols with reagents like dichloromethane, creating methylene-bridged structures. ias.ac.in This method could be applied to this compound to create novel oligomeric materials. Furthermore, polycondensation with formaldehyde (B43269) is a classic method for producing phenol-formaldehyde resins, and peroxy-containing oligomers have also been synthesized from phenolic precursors. researchgate.net
| Monomer/Precursor | Polymerization Type | Resulting Polymer/Oligomer Structure | Reference |
|---|---|---|---|
| Vinyl-functionalized derivative | Radical Polymerization (Solution/Emulsion) | Polystyrene-like polymer with pendant benzyloxy-phenol groups. | nih.gov |
| Phenylcyanoacrylate derivative | Radical Copolymerization with Styrene | Copolymer with isolated monomer units alternating with styrene sequences. | chemrxiv.orgresearchgate.net |
| This compound | Friedel-Crafts Polymerization (with e.g., CH2Cl2) | Phenolic oligomer with methylene (B1212753) bridges. | ias.ac.in |
| This compound | Polycondensation (with e.g., Formaldehyde) | Phenol-formaldehyde type resin. | researchgate.net |
Compound Name Index
| Compound Name | Mentioned in Section(s) |
|---|---|
| This compound | Title, 4.1, 4.2, 4.3.1, 4.3.2, 4.3.3, 4.4 |
| 3-Methylcatechol | 4.1 |
| 2-Benzyloxy Phenylcyanoacrylate | 4.1 |
| 3-Benzyloxy Phenylcyanoacrylate | 4.1 |
| 4-Benzyloxy Phenylcyanoacrylate | 4.1 |
| 2-(3-Hydroxyphenoxy)-5-chlorobenzonitrile | 4.3.1 |
| 4-Benzyloxy-2-hydroxybenzaldehyde | 4.3.2, 4.3.3 |
| (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehyde | 4.3.2 |
| Benzyloxyacetaldehyde | 4.3.2 |
| (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol | 4.3.3 |
| 1,2-Diaminobenzene | 4.3.3 |
| 1-(Benzyloxy)-2-methoxy-4-vinylbenzene | 4.4 |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 3 Methylphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a complex pattern of signals. The aromatic protons of the 3-methylphenol ring would typically appear in the range of δ 6.5-7.5 ppm. The presence of three different substituents (hydroxyl, benzyloxy, and methyl groups) would lead to distinct chemical shifts and coupling patterns for the three aromatic protons. The five protons of the benzyl (B1604629) group's phenyl ring would likely resonate as a multiplet between δ 7.2 and 7.5 ppm. A characteristic singlet for the benzylic methylene (B1212753) protons (-CH₂-) is expected further upfield, typically in the δ 4.5-5.5 ppm region. The phenolic hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, while the methyl group (-CH₃) protons would appear as a sharp singlet at a higher field, likely around δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(Benzyloxy)-3-methylphenol, twelve distinct signals are expected. The carbon atoms of the phenol (B47542) ring would resonate in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-1) and the carbon with the benzyloxy group (C-2) would be the most deshielded among the phenolic carbons. The carbon atoms of the benzyl group's phenyl ring would also appear in the aromatic region, while the benzylic methylene carbon would be found around δ 70-80 ppm. The methyl carbon is expected to be the most shielded, appearing at approximately δ 15-25 ppm.
To illustrate, the known ¹H and ¹³C NMR chemical shifts for related compounds like m-cresol (B1676322) and p-cresol (B1678582) provide a basis for these predictions. ugm.ac.idresearchgate.netsemanticscholar.orgmdpi.combeilstein-journals.org
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | Variable | Broad Singlet |
| Aromatic (Phenol Ring) | 6.5 - 7.5 | Multiplets |
| Aromatic (Benzyl Ring) | 7.2 - 7.5 | Multiplet |
| Benzylic -CH₂- | 4.5 - 5.5 | Singlet |
| Methyl -CH₃ | 2.0 - 2.5 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OH (Phenolic) | 150 - 160 |
| C-OBn (Phenolic) | 145 - 155 |
| Aromatic C-H (Phenolic) | 110 - 130 |
| Aromatic C-CH₃ (Phenolic) | 135 - 145 |
| Aromatic C (ipso, Benzyl) | 135 - 140 |
| Aromatic C-H (Benzyl) | 125 - 130 |
| Benzylic -CH₂- | 70 - 80 |
| Methyl -CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would be instrumental in establishing the connectivity between the aromatic protons on the phenol ring and confirming the coupling relationships within the benzyl group's phenyl ring. scielo.brnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC is crucial for assigning the carbon signals based on the already assigned proton resonances. For instance, the singlet of the benzylic protons would show a cross-peak with the corresponding methylene carbon signal. scielo.brnih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the benzylic protons would show correlations to the C-2 carbon of the phenol ring and the ipso-carbon of the benzyl ring, confirming the ether linkage. ugm.ac.idscielo.brnih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of their bonding connectivity. This is invaluable for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could reveal spatial relationships between the benzylic protons and the protons on the phenol ring, providing insights into the preferred conformation of the benzyloxy group.
A study on a related compound, 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, effectively utilized these 2D NMR techniques for complete structural assignment, demonstrating their power in elucidating complex molecular architectures. ugm.ac.id
Comparison of Experimental and Theoretical NMR Chemical Shifts
In modern structural analysis, the comparison of experimentally obtained NMR chemical shifts with those predicted by theoretical calculations has become a standard practice for validating proposed structures. nih.govglobalresearchonline.netugm.ac.id Density Functional Theory (DFT) is a commonly employed method for calculating NMR shielding tensors, which can then be converted to chemical shifts.
The process typically involves:
Optimization of the molecular geometry of this compound using a suitable level of theory and basis set.
Calculation of the NMR shielding constants for each nucleus in the optimized structure.
Conversion of the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Discrepancies between the experimental and theoretical values can often be rationalized in terms of solvent effects, conformational averaging, and the inherent approximations in the theoretical methods. For benzyl ether derivatives, studies have shown that theoretical calculations can provide valuable insights into their electronic structure and NMR properties. rasayanjournal.co.in While specific experimental data for this compound is needed for a direct comparison, the established methodologies provide a robust framework for such an analysis. nih.govglobalresearchonline.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display a series of absorption bands characteristic of its functional groups.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and benzylic methylene groups will likely be observed in the 2850-3000 cm⁻¹ range.
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching: Two distinct C-O stretching vibrations are expected. The phenolic C-O stretching should appear as a strong band around 1200-1260 cm⁻¹. The aryl-alkyl ether C-O-C stretching is expected to show a strong, characteristic band in the 1000-1300 cm⁻¹ region, often appearing as two distinct asymmetric and symmetric stretching bands.
O-H Bending: The in-plane bending of the phenolic O-H group is expected to be found in the 1330-1440 cm⁻¹ region.
C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will produce strong bands in the 690-900 cm⁻¹ region, the exact positions of which are indicative of the substitution pattern of the aromatic rings.
Analysis of the FT-IR spectra of related compounds such as cresols and other substituted phenols provides a solid foundation for these assignments. rsc.org
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| Phenolic C-O Stretch | 1200 - 1260 | Strong |
| Ether C-O-C Stretch | 1000 - 1300 | Strong |
| Phenolic O-H Bend | 1330 - 1440 | Medium |
| Aromatic C-H Bend | 690 - 900 | Strong |
Raman Spectroscopy (if available)
Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound were found in the search results, the expected spectrum can be inferred. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl and phenol rings are expected to give rise to strong and sharp bands in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also active in Raman and would appear in the 2850-3100 cm⁻¹ region.
Skeletal Vibrations: The carbon skeleton of the molecule will produce a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).
The combined use of FT-IR and Raman spectroscopy, often supported by theoretical calculations, allows for a comprehensive assignment of the vibrational modes of a molecule. Studies on cresol (B1669610) isomers and other phenolic compounds have demonstrated the utility of this combined approach. rsc.org
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Electronic absorption and fluorescence spectroscopy are pivotal techniques for investigating the electronic transitions and photophysical properties of aromatic compounds like derivatives of this compound. These methods provide insights into the molecular structure, electronic environment, and the influence of solvents on the excited states of the molecule.
Determination of Absorption Maxima (λmax) and Molar Absorptivity
The UV-Vis spectrum of a benzyloxyphenol derivative is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic rings. The presence of the phenol and benzyl groups would likely result in multiple bands. For a representative derivative, one might observe a primary absorption band at a lower wavelength and a secondary, less intense band at a higher wavelength.
Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law. For a hypothetical derivative, the molar absorptivity values would be indicative of the probability of the electronic transitions.
Table 1: Hypothetical UV-Vis Absorption Data for a Derivative of this compound in Methanol
| Band | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|
| I | ~220 nm | ~25,000 | π → π* |
Solvatochromic Studies and Solvent Polarity Effects
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon is a powerful tool for probing the electronic ground and excited state dipole moments. For phenolic compounds, the hydroxyl group can engage in hydrogen bonding with protic solvents, leading to significant spectral shifts.
A study involving a series of solvents with varying polarity, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol), would reveal the nature of the electronic transitions. A bathochromic (red) shift with increasing solvent polarity typically suggests that the excited state is more polar than the ground state.
Fluorescence Emission Characteristics
Upon excitation at a wavelength corresponding to an absorption maximum, fluorescent derivatives of this compound would emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum provides information about the energy of the first singlet excited state. The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and the immediate environment, including solvent and temperature. The emission characteristics would be influenced by the nature and position of any substituents on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the expected exact mass would be calculated based on the masses of its constituent isotopes.
Table 2: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotopic Composition | Theoretical Exact Mass [M+H]⁺ |
|---|
Any synthesized derivative would be analyzed by HRMS to confirm that the measured exact mass matches the theoretical value, typically within a tolerance of a few parts per million (ppm), thereby verifying its elemental composition.
LC-MS and GC-MS for Purity and Composition Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that separate components of a mixture before their detection by mass spectrometry. These methods are crucial for assessing the purity of a synthesized compound and for analyzing complex mixtures.
For a synthetic preparation of a this compound derivative, LC-MS would be the preferred method for purity analysis of the final product and for monitoring the progress of the reaction. The chromatogram would ideally show a single major peak corresponding to the target compound, and the mass spectrometer would confirm its identity. The peak area can be used to estimate the purity of the sample. GC-MS could also be employed if the derivative is sufficiently volatile and thermally stable. These techniques are essential for identifying any byproducts or unreacted starting materials, ensuring the integrity of the characterized compound.
Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. For this compound and its derivatives, solid-state structural analysis, primarily through single-crystal X-ray diffraction, provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.
X-ray Diffraction (XRD) Studies for Crystal Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the exact arrangement of atoms within a crystal. When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Such studies are crucial for understanding how modifications to the parent molecule influence its solid-state conformation and packing, which in turn can affect properties like solubility, melting point, and stability.
Table 1: Representative Crystallographic Data for a Benzyloxyphenol Derivative Data presented for (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, a derivative of benzyloxyphenol.
| Parameter | Value |
| Chemical Formula | C₂₁H₁₉NO₃ |
| Formula Weight | 333.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.859(4) |
| b (Å) | 14.612(3) |
| c (Å) | 6.2133(12) |
| β (°) | 97.965(8) |
| Volume (ų) | 1695.7(6) |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.306 g/cm³ |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability, decomposition pathways, and phase transitions of materials.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for evaluating the thermal stability of compounds like this compound and its derivatives. The resulting data, typically plotted as mass versus temperature, is known as a thermogram or TGA curve. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.
TGA can determine the onset temperature of decomposition, which is a key indicator of a compound's thermal stability. It also reveals the temperature ranges of different degradation steps and the amount of residual mass at the end of the analysis. Studies on structurally related phenolic compounds, such as 3-pentadecylphenol (B1217947) derivatives, demonstrate the utility of TGA in comparing the thermal stability of a parent compound versus its modified forms. For example, the introduction of different functional groups can significantly alter the decomposition profile. In a nitrogen atmosphere, the decomposition of these compounds can occur in single or multiple steps at characteristic temperatures. Comparing the initial decomposition temperatures allows for a quantitative ranking of the thermal stability of the different derivatives. This information is critical for applications where the material may be exposed to elevated temperatures. eucalyptus.com.br
Table 2: Representative TGA Data for Substituted Phenol Derivatives in a Nitrogen Atmosphere Data presented for 3-pentadecylphenol (3-PDP) and its derivatives as an illustration of thermal stability analysis. eucalyptus.com.br
| Compound | Initial Decomposition Temp. (°C) | Peak Decomposition Temp(s). (°C) | Final Residue at 800°C (%) |
| Butylated Hydroxytoluene (BHT) | ~85 | 180.7 | 0.8 |
| 3-Pentadecylphenol (3-PDP) | ~194 | 397.7 | 5.2 |
| Alkylated 3-PDP (3-PDP-ALQ) | ~156.5 | 307.7 | 0.9 |
| Alkylated and Nitro 3-PDP (3-PDP-NIT) | ~205 | 297.7, 380.2, 449.9 | 5.2 |
Advanced Research Applications of 2 Benzyloxy 3 Methylphenol and Its Analogues Non Clinical Focus
Role as a Building Block in Complex Organic Synthesis
The strategic placement of functional groups in 2-(benzyloxy)-3-methylphenol makes it a valuable starting material or intermediate in multi-step organic syntheses. The hydroxyl group can be readily derivatized, while the benzyloxy group serves as a protecting group for a phenolic hydroxyl, which can be cleaved under specific conditions to reveal a reactive site. This controlled reactivity is crucial for the construction of complex molecular frameworks.
Synthesis of Pharmaceutical Intermediates and Pharmacophores
In the realm of medicinal chemistry, this compound and its analogues are instrumental in the synthesis of key pharmaceutical intermediates and pharmacophores—the essential molecular features responsible for a drug's biological activity. For instance, the related compound 2-benzyloxy-3-methoxybenzaldehyde is a key reagent in the synthesis of novel anticancer drugs and is considered an important pharmacophore in drug discovery. It has demonstrated anti-proliferative activity in HL60 leukemia cancer cells. chemicalbook.com The synthesis of 5-benzyloxy-2-(4-benzyloxy phenyl)-3-Methyl-1H-indole, a pharmaceutical intermediate, highlights the utility of benzyloxy-protected phenols in constructing complex heterocyclic systems. google.com The general class of m-cresols, to which this compound belongs, are precursors to a wide array of compounds, including pesticides and synthetic vitamin E. wikipedia.org
Preparation of Bioactive Compounds
The structural motif of this compound is found within various classes of bioactive molecules. Research has shown that derivatives of natural phenols, such as carvacrol (B1668589) (5-isopropyl-2-methylphenol), which shares the methylphenol core, can have their biological activities enhanced through chemical modification. nih.gov For example, derivatives of thymol (B1683141) and carvacrol have shown promising antioxidative properties. researchgate.net The synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, which involves a related m-aryloxy phenol (B47542) structure, was a key step in creating radiotracers for imaging cyclooxygenase-2 (COX-2) expression, which is relevant in various cancers. nih.gov Furthermore, m-aryloxy phenols have been used to create compounds with potent antimalarial activity. nih.gov
Applications in Materials Science
The inherent properties of the phenolic ring and the benzyloxy group in this compound lend themselves to applications in materials science, particularly in the development of polymers with specific functionalities.
Development of UV Absorbers and Stabilizers for Polymers
Phenolic compounds are well-known for their antioxidant properties, which are crucial for preventing the degradation of polymers when exposed to ultraviolet (UV) radiation. Stabilizers for polymers are used to prevent oxidation and other degradation reactions caused by heat and UV light. mpi.eu UV absorbers function by dissipating absorbed UV energy as heat, thereby protecting the polymer matrix. mpi.eu Various benzotriazole (B28993) and benzophenone-based UV absorbers, which are structurally related to substituted phenols, are widely used to protect polymers like polyesters and polycarbonates. mpi.eugreenchemicals.eupowerchemical.net For instance, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol is a known UV absorber. mpi.eu While direct application of this compound as a UV stabilizer is not extensively documented in the provided results, its phenolic structure is a key feature of many commercial UV absorbers. The synthesis of poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate} demonstrates the use of benzyloxy-substituted aromatic compounds in creating complex, self-assembling polymers. rsc.org
Applications in Dye Chemistry (e.g., Azo Dyes)
While specific research on the use of this compound in azo dye synthesis was not found in the provided search results, phenolic compounds are fundamental precursors in the synthesis of azo dyes. The coupling of diazonium salts with phenols is a classic method for producing a wide range of colors. The reactivity of the phenolic ring in this compound would, in principle, allow it to participate in such coupling reactions to form azo compounds.
Mechanistic Investigations of Biological Activities (In Vitro and Pre-Clinical)
The biological activities of phenolic compounds are a subject of intense research. In vitro and pre-clinical studies aim to elucidate the mechanisms through which these molecules exert their effects. Natural phenols are known for their antimicrobial, antioxidant, and pharmacological properties. nih.gov For example, the antioxidant activity of natural phenols is often attributed to their ability to scavenge free radicals. nih.gov Studies on carvacrol, an isomer of thymol, have explored its antibacterial, anti-inflammatory, and anticancer activities. nih.gov Derivatives of carvacrol and other phenols are often synthesized to enhance these properties or to probe their mechanism of action. nih.govresearchgate.net For instance, the synthesis of various derivatives of thymol, carvacrol, and eugenol (B1671780) allowed for a comparative study of their antioxidant and biological activities. researchgate.net
Antimicrobial Activity and Mechanisms (e.g., membrane disruption)
Phenolic compounds are well-documented for their antimicrobial properties, and analogues of this compound are investigated within this context. rroij.com The primary mechanism of action for many natural phenols against bacteria involves a cascade of effects rather than a single target. nih.gov
The antimicrobial activity is largely attributed to the ability of these compounds to interact with and disrupt the bacterial cell membrane. nih.gov Key events in this process include:
Membrane Permeability: Phenolic compounds can accumulate in the lipid bilayer of the cell membrane, altering its fluidity and integrity. nih.gov This disruption increases the permeability of the membrane to ions and other cellular components. nih.gov For Gram-negative bacteria, some phenols can compromise the outer membrane, further increasing cytoplasmic permeability. nih.gov
Damage to Membrane Proteins: The interaction of phenols with the membrane can lead to damage or conformational changes in essential membrane proteins, impairing their function.
Inhibition of ATP Synthesis: By disrupting the membrane and its associated proteins, the cell's energy production machinery, including ATP synthesis, can be significantly inhibited. nih.gov
Antioxidant Activity and Radical Scavenging Mechanisms (e.g., HAT, SET-PT, SPLET)
The antioxidant capacity of phenolic compounds, including this compound and its analogues, is a significant area of research. This activity is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.govresearchgate.net
The phenolic hydroxyl (-OH) group is central to this activity. nih.gov The aryloxy radical formed after donation is stabilized by resonance across the aromatic ring, making the initial donation energetically favorable. jscholarpublishers.com
The table below outlines the core radical scavenging mechanisms applicable to phenolic antioxidants.
| Mechanism | Description | Key Thermodynamic Parameters |
| Hydrogen Atom Transfer (HAT) | A direct, one-step process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•). jscholarpublishers.comnih.gov ArOH + R• → ArO• + RH | Bond Dissociation Enthalpy (BDE) |
| Single-Electron Transfer followed by Proton Transfer (SET-PT) | A two-step process. First, the antioxidant transfers a single electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). nih.gov This is followed by the transfer of a proton from the radical cation to the anion. ArOH + R• → ArOH•+ + R- → ArO• + RH | Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) |
| Sequential Proton-Loss Electron Transfer (SPLET) | A two-step process primarily occurring in polar solvents. The phenol first deprotonates to form a phenoxide anion (ArO-). nih.govoup.com This anion then donates an electron to the free radical. ArOH → ArO- + H+; ArO- + R• → ArO• + R- | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) |
The antioxidant activity is highly dependent on the compound's structure. The number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, can significantly influence the BDE of the O-H bond and the stability of the resulting phenoxyl radical. researchgate.netnih.gov For this compound, the electron-donating methyl group and the bulky benzyloxy group would modulate the electronic environment of the phenol ring, thereby influencing its radical scavenging efficiency through these mechanisms.
Enzyme Inhibition Studies (e.g., Monoamine Oxidases)
Analogues of this compound have been a focus of enzyme inhibition studies, particularly targeting monoamine oxidases (MAO-A and MAO-B). nih.gov These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in neurodegenerative disease research. nih.govresearchgate.net
Research has demonstrated that compounds featuring a benzyloxy group can be potent and selective inhibitors of MAO. For example, a series of 8-benzyloxycaffeine (B3062997) analogues were found to be reversible inhibitors of both MAO-A and MAO-B, with some derivatives showing high potency. plu.mx The most potent MAO-A inhibitor in one study was 8-(3-methylbenzyloxy)caffeine, while 8-(3-bromobenzyloxy)caffeine was the most potent against MAO-B. plu.mx
More directly relevant, the design of hybrid molecules incorporating a benzyloxy moiety has yielded powerful MAO-B inhibitors. Studies have confirmed that a benzyloxy group is a critical pharmacophore for achieving MAO-B selectivity. nih.gov For instance, isatin-based benzyloxybenzaldehyde derivatives have shown potent and competitive MAO-B inhibition. nih.gov
The table below summarizes the inhibitory activity of selected benzyloxy analogues against human MAO enzymes, illustrating the potency of this structural class.
| Compound | Target Enzyme | Inhibition Potency (Kᵢ or IC₅₀) | Inhibition Type |
| 8-(3-Methylbenzyloxy)caffeine | hMAO-A | Kᵢ = 0.14 µM plu.mx | Reversible |
| 8-(3-Bromobenzyloxy)caffeine | hMAO-B | Kᵢ = 0.023 µM plu.mx | Reversible |
| (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) | hMAO-B | IC₅₀ = 0.124 µM; Kᵢ = 0.055 µM nih.gov | Competitive |
| (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) | hMAO-B | IC₅₀ = 0.135 µM; Kᵢ = 0.069 µM nih.gov | Competitive |
| Pterostilbene | hMAO-B | IC₅₀ = 0.138 µM nih.gov | Competitive |
| Resveratrol | hMAO-A | IC₅₀ = 0.313 µM nih.gov | Competitive |
These findings suggest that the this compound scaffold is a promising starting point for designing novel MAO inhibitors for advanced research applications.
DNA Binding and Cleavage Mechanisms (e.g., intercalation, oxidative pathways)
The interaction of phenolic compounds with DNA is another area of non-clinical research interest. While specific studies on this compound are not prominent, the general mechanisms by which phenols can interact with DNA provide a framework for potential research. These interactions can lead to DNA damage or interference with DNA processes. nih.gov
Two primary hypothetical mechanisms for analogues of this class include:
Oxidative Damage: Phenolic compounds, particularly in the presence of transition metal ions like copper, can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals. These highly reactive species can induce damage to DNA, causing single- or double-strand breaks through the oxidation of the deoxyribose sugar or nucleotide bases.
Intercalation: Although less common for simple phenols, more complex, planar polyphenolic structures can insert themselves between the base pairs of the DNA double helix. This intercalation can distort the helical structure, potentially interfering with DNA replication and transcription processes. The planarity of the phenyl rings in this compound might allow for some degree of interaction with DNA, though strong intercalation typically requires a more extensive, flat aromatic system.
These potential interactions are fundamental to understanding the broader biological activities of this class of compounds at a molecular level.
Catalytic Applications
Beyond biological studies, this compound and its structural relatives (benzyl aryl ethers) have applications as substrates and ligands in synthetic organic chemistry.
Use in Polyphosphoric Acid-Catalyzed Rearrangements
A significant synthetic application for benzyl (B1604629) aryl ethers, the class to which this compound belongs, is their rearrangement into benzylated phenols. This transformation is effectively catalyzed by polyphosphoric acid (PPA). ccspublishing.org.cn The reaction involves the intramolecular migration of the benzyl group from the ether oxygen to a carbon atom on the phenol ring. ccspublishing.org.cn
This PPA-catalyzed rearrangement is a practical method for the benzylation of diverse aromatic phenols, with the regioselectivity of the benzyl group's new position following standard electrophilic aromatic substitution rules. ccspublishing.org.cn A systematic investigation into this reaction demonstrated that PPA is an optimal catalyst compared to others like trifluoroacetic acid (TFA) or aluminum chloride (AlCl₃), yielding moderate to good yields of the rearranged products. ccspublishing.org.cn
The table below shows results from a study on the PPA-catalyzed rearrangement of a representative benzyl aryl ether, highlighting the formation of ortho and meta substituted products.
| Substrate | Catalyst | Solvent | Time (h) | Ortho Product Yield | Meta Product Yield |
| 1-(4'-benzyloxy)-4-methoxybenzene | PPA | DCE | 72 | 62% | 7% |
| 1-(4'-benzyloxy)-4-methoxybenzene | PPA | Dry DCM | 180 | 60% | 10% |
Data sourced from a study on PPA-catalyzed benzyl rearrangement. ccspublishing.org.cn
Ligands in Metal-Catalyzed Reactions (e.g., Ring-Opening Polymerization)
Phenolic compounds are versatile ligands in transition-metal-catalyzed reactions. rsc.org The phenol's oxygen atom can coordinate to a metal center, and this interaction can be used to direct reactions to specific positions on the aromatic ring, such as ortho-C-H functionalization. rsc.orgresearchgate.net While the hydroxyl group itself can act as a directing group, derivatives of phenols are also widely used.
In the context of catalysis, the benzyloxy group of this compound makes the phenolic oxygen a potential coordination site for a metal catalyst. Such coordination could be explored in various transformations. For example, palladium catalysts have been used for the benzylation of phenols under neutral conditions, demonstrating the interaction of metal catalysts with phenol and benzyl carbonate substrates. organic-chemistry.org Furthermore, rhodium and ruthenium catalysts have been employed to activate the phenol ring itself for nucleophilic aromatic substitution reactions through π-coordination. acs.org
Although specific use of this compound as a ligand in ring-opening polymerization is not widely documented, its structural features are consistent with those of ligands used in other metal-catalyzed processes, such as cross-coupling and oxidation reactions, suggesting potential for its development in this area. researchgate.net
Phase Transfer Catalysis
Phase transfer catalysis (PTC) represents a powerful methodology in synthetic organic chemistry, facilitating reactions between reactants located in different immiscible phases. This technique is particularly advantageous for the synthesis of ethers, including analogues of this compound, through nucleophilic substitution reactions such as the Williamson ether synthesis. In this process, a phase transfer catalyst transports a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs.
The application of PTC to the synthesis of benzyl phenyl ethers and their derivatives offers several advantages over classical methods. These include milder reaction conditions, enhanced reaction rates, improved yields and selectivity, and the use of inexpensive and environmentally benign reagents like aqueous sodium hydroxide (B78521) or solid potassium carbonate as bases. acs.orgphasetransfercatalysis.comphasetransfercatalysis.com The general scheme for the PTC-mediated synthesis of a benzyl phenyl ether analogue involves the reaction of a phenol with a benzyl halide in a biphasic system.
For a compound like this compound, PTC could be instrumental in its synthesis, for instance, by the benzylation of 3-methylcatechol (B131232). Conversely, this compound itself can serve as a substrate for further etherification of the remaining phenolic hydroxyl group under PTC conditions to yield diaryl ethers.
Research in this area has demonstrated the efficacy of various phase transfer catalysts and reaction conditions in the synthesis of substituted benzyl phenyl ethers. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium hydrogen sulfate, are commonly employed catalysts. phasetransfercatalysis.com Polyethylene glycols (PEGs) have also been utilized as effective phase transfer catalysts, sometimes under solvent-free conditions. researchgate.net
A notable advancement in this field is the development of liquid-liquid-liquid phase transfer catalysis (L-L-L PTC). acs.org In this system, a third liquid phase, rich in the catalyst, forms between the aqueous and organic phases. This catalyst-rich phase is where the primary reaction takes place, leading to significantly intensified reaction rates and enhanced selectivity. For example, the etherification of phenol with benzyl chloride using this method resulted in 100% conversion and 100% selectivity to benzyl phenyl ether. acs.org This approach also facilitates the recovery and reuse of the catalyst, aligning with the principles of green chemistry. acs.org
Detailed studies have explored the kinetics and mechanisms of phenol alkylation under PTC conditions, providing insights into optimizing reaction parameters for desired outcomes. dntb.gov.ua The choice of base, solvent, and catalyst can be tailored to manage potential side reactions, such as the dehydrobromination of the benzyl halide. phasetransfercatalysis.com For instance, using a milder base like 30% NaOH instead of 50% NaOH can prevent the formation of undesired byproducts when working with sensitive substrates like secondary benzyl bromides. phasetransfercatalysis.com
The following table summarizes representative findings for the synthesis of benzyl phenyl ether analogues using phase transfer catalysis, showcasing the typical reaction conditions and yields achieved in these transformations.
| Phenol Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | Benzyl Chloride | Tetrabutylammonium Bromide | NaOH (50%) | Chlorobenzene | 60 | 98 | acs.org |
| 4-Isopropylphenol | 2-Bromoacetonitrile | Tetrabutylammonium Hydrogen Sulfate | K₂CO₃ | Acetonitrile (B52724) | 40 | >95 | phasetransfercatalysis.com |
| Phenol | Benzyl Chloride | Polyethylene Glycol (PEG) | KOH (solid) | Dodecane | Not Specified | High | researchgate.net |
| Various Phenols | Benzyl Chloride | None (Solvent-Free) | K₂CO₃ | None | Room Temp | 85-95 | researchgate.net |
| 2-Naphthol | Epichlorohydrin | Phosphonium-based Ionic Liquid | NaOH | Water/Organic | 60 | 98 | francis-press.com |
Advanced Analytical Methodologies for 2 Benzyloxy 3 Methylphenol Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of 2-(Benzyloxy)-3-methylphenol and performing precise quantitative measurements. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.
For compounds like this compound, which possesses moderate polarity, reversed-phase (RP) chromatography is the most common and effective approach. sielc.comamericanpharmaceuticalreview.com In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Method Parameters: A typical HPLC method for a benzyloxy-substituted phenol (B47542) would involve a C18 analytical column. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) (ACN) or methanol, and water. sielc.comresearchgate.net The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. sielc.com UPLC systems, which utilize columns with smaller particle sizes (<2 µm), can offer faster analysis times and higher resolution compared to traditional HPLC. usp.brmdpi.com
Detection is commonly achieved using a photodiode array (PDA) or a simple UV detector, as the benzene (B151609) rings in this compound absorb UV light. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, is crucial for achieving high sensitivity.
Data Table: Illustrative HPLC/UPLC Parameters for Analysis of Benzyloxy Phenolic Compounds
| Parameter | HPLC | UPLC |
| Stationary Phase | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |
| Column Temp. | Ambient or slightly elevated (e.g., 30 °C) | Elevated (e.g., 40-50 °C) |
| Detection | UV/PDA | UV/PDA |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, a derivatization step is typically required prior to GC-MS analysis. nih.govmdpi.com
Derivatization: The most common derivatization strategy for phenolic compounds is silylation. nih.govmdpi.comnih.gov This process involves reacting the hydroxyl group of the phenol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether. mdpi.comnih.gov This derivatization reduces the polarity of the molecule and increases its thermal stability, making it suitable for GC analysis. nih.govresearchgate.net
Analysis: The resulting TMS derivative of this compound can then be injected into the GC-MS system. Separation occurs in a capillary column, often with a nonpolar stationary phase like 5% phenyl methylpolysiloxane. nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for structural elucidation and confirmation of the analyte's identity. The fragmentation pattern of the parent compound, benzyl (B1604629) phenyl ether, can provide clues to the expected fragmentation of the target molecule. nih.govspectrabase.comhmdb.ca
Data Table: Typical GC-MS Parameters for Silylated Phenolic Compounds
| Parameter | Typical Setting |
| Derivatization Agent | BSTFA with 1% TMCS, or MSTFA |
| GC Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., 70°C initial, ramp to 280°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative monitoring of chemical reactions, such as the synthesis or modification of this compound. It allows for the quick separation of reactants, products, and byproducts on a stationary phase coated on a flat plate. researchgate.netnih.gov
Methodology: For phenolic compounds, silica gel is the most common stationary phase. ksu.edu.sa A suitable mobile phase, or eluent, is chosen to achieve good separation of the spots on the TLC plate. A common solvent system for separating phenols is a mixture of a nonpolar solvent like toluene (B28343) or hexane, a moderately polar solvent like ethyl acetate (B1210297) or diethyl ether, and a small amount of a polar solvent like formic or acetic acid to improve spot shape. nih.govsemanticscholar.org
Visualization: Since this compound is colorless, visualization of the separated spots is necessary. libretexts.org This can be achieved through non-destructive methods, such as viewing the plate under UV light (at 254 nm), where the aromatic rings will cause the spots to appear dark against a fluorescent background. libretexts.org Destructive methods involve spraying the plate with a staining reagent that reacts with the phenol to produce a colored spot. silicycle.comepfl.ch
Data Table: Common TLC Systems for Phenolic Compounds
| Component | Example System 1 | Example System 2 |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Toluene:Acetone (B3395972):Formic Acid (4.5:4.5:1) nih.gov | Hexane:Ethyl Acetate (5:2) ksu.edu.sa |
| Visualization | UV light (254 nm) libretexts.org | p-Anisaldehyde stain followed by heating epfl.ch |
| Iron(III) Chloride spray (for phenols) libretexts.org | Iodine vapor ksu.edu.sa |
Electrochemical Characterization
The phenolic hydroxyl group in this compound is electrochemically active, meaning it can be oxidized under certain conditions. This property can be exploited for its detection and quantification. jst.go.jpchromatographyonline.com
HPLC with Electrochemical Detection (HPLC-ED): This technique couples the separation power of HPLC with the high sensitivity and selectivity of an electrochemical detector. chromatographyonline.commdpi.com As the analyte elutes from the HPLC column, it passes over an electrode held at a specific potential. If the potential is sufficient to oxidize the phenolic group, a current is generated that is proportional to the concentration of the analyte. chromatographyonline.comresearchgate.net This method can offer lower detection limits for phenolic compounds compared to UV detection. chromatographyonline.commdpi.com The optimal potential for detection would need to be determined experimentally, but for many phenols, it lies in the range of +0.8 V to +1.0 V versus an Ag/AgCl reference electrode. jst.go.jpchromatographyonline.com
The redox behavior of this compound has not been extensively reported, but studies on similar phenolic structures indicate that the benzylic ether linkage could potentially be susceptible to electrochemical oxidation under certain conditions, although this would likely require higher potentials than the oxidation of the phenolic hydroxyl group. epa.govresearchgate.net
Future Research Directions and Emerging Perspectives for 2 Benzyloxy 3 Methylphenol
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 2-(Benzyloxy)-3-methylphenol, while achievable through classical methods, presents an opportunity for the development of more efficient, selective, and sustainable synthetic strategies. The primary challenge lies in the regioselective benzylation of the 3-methylcatechol (B131232) precursor, which possesses two adjacent hydroxyl groups.
Future research will likely focus on moving beyond traditional Williamson ether synthesis, which often requires harsh basic conditions and can lead to side products. nih.govnih.gov Advanced methodologies that offer greater control and milder reaction conditions are of particular interest.
Key Areas for Synthetic Exploration:
Palladium-Catalyzed Benzylation: The use of palladium catalysts for the benzylation of phenols under neutral conditions, employing benzyl (B1604629) carbonates as the benzylating agent, represents a promising and more sustainable alternative. mdpi.comcas.org This approach avoids the need for strong bases and can exhibit high selectivity.
Phase-Transfer Catalysis (PTC): As a high-performance technology for Williamson ether synthesis, PTC can enhance reaction rates and yields under milder conditions, often utilizing inexpensive bases like sodium hydroxide (B78521). scielo.org.zaresearcher.life The application of PTC to the synthesis of this compound could offer a scalable and cost-effective route.
Protecting Group Strategies: The development of novel and efficient protecting group strategies for the selective benzylation of one hydroxyl group in the presence of another on the same aromatic ring is crucial. This would allow for precise control over the synthesis and minimize the formation of isomeric byproducts.
Vapor-Phase Benzylation: For large-scale industrial production, the exploration of continuous flow processes, such as vapor-phase benzylation over solid acid or base catalysts, could offer a highly efficient and sustainable manufacturing method, despite the high temperatures required. acs.org
| Methodology | Potential Advantages | Potential Challenges | Key Reagents |
|---|---|---|---|
| Williamson Ether Synthesis | Well-established, versatile nih.gov | Harsh conditions, potential for side reactions nih.gov | 3-Methylcatechol, Benzyl halide, Strong base (e.g., NaOH, K2CO3) |
| Palladium-Catalyzed Benzylation | Neutral conditions, high selectivity mdpi.comcas.org | Catalyst cost and sensitivity | 3-Methylcatechol, Benzyl carbonate, Palladium catalyst |
| Phase-Transfer Catalysis | Milder conditions, improved yields scielo.org.zaresearcher.life | Optimization of catalyst and reaction conditions | 3-Methylcatechol, Benzyl halide, Phase-transfer catalyst, Aqueous base |
Design and Synthesis of Advanced Functional Materials
The unique combination of a phenolic hydroxyl group and a benzyloxy substituent suggests that this compound could serve as a valuable building block for a variety of advanced functional materials. The phenolic moiety provides a site for polymerization and a source of antioxidant properties, while the bulky benzyloxy group can influence the material's physical properties, such as solubility and thermal stability.
Potential Applications in Materials Science:
Phenolic Resins: Incorporation of this compound into phenolic resin formulations could lead to materials with enhanced thermal stability, flame retardancy, and modified mechanical properties due to the presence of the benzyloxy group.
Liquid Crystals: The rigid aromatic core of this compound makes it a candidate for the synthesis of novel liquid crystalline materials. mdpi.comacs.orgrsc.orgresearchgate.net By attaching suitable mesogenic units, it may be possible to create liquid crystals with unique phase behaviors and electro-optical properties.
Antioxidants for Polymers: The phenolic hydroxyl group is a well-known antioxidant moiety. This compound and its derivatives could be investigated as novel antioxidants to prevent the degradation of polymers, with the benzyloxy group potentially improving compatibility with the polymer matrix. nih.govtubitak.gov.trmdpi.comoup.com
Deeper Elucidation of Molecular Interactions and Biological Mechanisms (In Vitro)
The structural features of this compound suggest a range of potential biological activities that warrant in-depth in vitro investigation. Phenolic compounds are known to interact with various biological targets, and the addition of a benzyloxy group can modulate this activity.
Areas for In Vitro Biological Investigation:
Enzyme Inhibition: Phenolic compounds are known to inhibit a variety of enzymes, including those involved in metabolic disorders and microbial growth. nih.govnih.govresearchgate.net In vitro assays could explore the inhibitory potential of this compound against enzymes such as α-amylase and α-glucosidase (relevant to diabetes), and various bacterial enzymes. nih.govresearchgate.net
Antimicrobial Activity: The antimicrobial properties of phenols are well-documented. scielo.org.zanih.govcore.ac.uknih.govmdpi.com The lipophilicity imparted by the benzyloxy group could enhance the ability of the compound to penetrate bacterial cell membranes, potentially leading to potent antimicrobial activity against a range of pathogenic bacteria and fungi.
Antioxidant and Radical Scavenging Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. nih.govtubitak.gov.trmdpi.comoup.com In vitro assays such as DPPH and ABTS radical scavenging assays can quantify the antioxidant potential of this compound and compare it to other phenolic antioxidants.
| Biological Activity | Potential Mechanism | Relevant In Vitro Assays | Key Structural Feature |
|---|---|---|---|
| Enzyme Inhibition | Binding to active or allosteric sites of enzymes nih.gov | α-Amylase/α-Glucosidase inhibition assays nih.gov | Phenolic hydroxyl and benzyloxy groups |
| Antimicrobial Activity | Disruption of cell membranes, inhibition of essential enzymes nih.gov | Minimum Inhibitory Concentration (MIC) assays | Lipophilic benzyloxy group and acidic phenol (B47542) |
| Antioxidant Activity | Donation of a hydrogen atom to scavenge free radicals oup.com | DPPH, ABTS radical scavenging assays nih.gov | Phenolic hydroxyl group |
Integration with Machine Learning and AI in Chemical Research and Design
The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For a molecule like this compound, these computational tools can accelerate discovery and optimization across its lifecycle.
Future Applications of AI and Machine Learning:
Predictive Modeling: AI models can be trained on datasets of phenolic compounds to predict various properties of this compound and its analogues, such as bioactivity, toxicity, and material properties, even before they are synthesized. researcher.lifenih.govrsc.orgdrugpatentwatch.comgenbio.aimdpi.comnih.govschrodinger.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build models that correlate the structural features of benzyloxy-phenol derivatives with their biological activities. nih.govresearchgate.netscienceopen.comresearchgate.net This can guide the design of new analogues with enhanced potency.
Synthetic Route Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic pathways, potentially uncovering more sustainable and cost-effective routes. nih.govmit.edu
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific functions, such as high affinity for a particular biological target or desired material characteristics. drugpatentwatch.comgenbio.ai
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzyloxy)-3-methylphenol, and what reaction conditions optimize yield?
- Methodology :
- Starting Materials : Use 3-benzyloxyphenol and 3-methylphenol derivatives as precursors.
- Reaction Conditions : Employ nucleophilic aromatic substitution with a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Catalysts such as palladium on carbon (Pd/C) enhance coupling efficiency .
- Purification : Column chromatography or recrystallization in ethanol improves purity (>95%).
- Key Considerations : Variations in solvent polarity and temperature influence regioselectivity and byproduct formation.
Q. How can this compound be characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to identify substituent positions (e.g., benzyloxy and methyl groups). For example, methyl protons appear at δ 2.3–2.5 ppm, while aromatic protons range from δ 6.8–7.5 ppm .
- HPLC : Monitor purity via reverse-phase chromatography (LiChrosorb RP8 column, water-methanol mobile phase) with UV detection at 212 nm .
- Validation : Cross-reference spectral data with PubChem or DSSTox entries for consistency .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Protocol : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the phenolic –OH group. Avoid exposure to moisture, which can hydrolyze the benzyloxy moiety .
- Degradation Signs : Discoloration (yellowing) or precipitation indicates decomposition.
Advanced Research Questions
Q. How does regioselectivity in sulfonation reactions of this compound vary under different conditions?
- Mechanistic Insights :
- Sulfonation Agents : Chlorosulfonic acid favors 4- and 6-position sulfonation due to steric and electronic effects of the benzyloxy group. At –20°C, ester intermediates (e.g., sulfonate esters) form transiently before conversion to sulfonic acids .
- Kinetic vs. Thermodynamic Control : Prolonged reaction times or elevated temperatures (>0°C) shift product ratios. For example, 6-sulfo derivatives dominate at higher temperatures due to reduced steric hindrance .
Q. What methodologies are employed to assess the biological activity of this compound in pharmacological studies?
- Experimental Design :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microbroth dilution. Compare MIC values to controls like ampicillin .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity. IC values below 10 µM suggest therapeutic potential .
Q. How can computational modeling predict the reactivity of this compound in complex reactions?
- Tools and Workflows :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap predicts electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the phenolic –OH and hydrophobic interactions with the benzyl group .
- Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates, inhibition constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
